molecular formula C18H10F2N2OS B2553575 2,6-difluoro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 476277-44-8

2,6-difluoro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2553575
CAS No.: 476277-44-8
M. Wt: 340.35
InChI Key: UNIFVYXFUWQKFC-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a fluorinated benzamide derivative featuring a fused naphthothiazole scaffold. The compound combines a benzamide core substituted with two fluorine atoms at the 2- and 6-positions, linked to a naphtho[1,2-d][1,3]thiazole moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Fluorination enhances metabolic stability and bioavailability, while the naphthothiazole system contributes to π-conjugation and intermolecular interactions .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N2OS/c19-12-6-3-7-13(20)15(12)17(23)22-18-21-16-11-5-2-1-4-10(11)8-9-14(16)24-18/h1-9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIFVYXFUWQKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Naphthylamines with Thionation Reagents

The naphthothiazole core is typically constructed via cyclocondensation reactions. A validated approach involves treating 1-amino-2-naphthol with phosphorus pentasulfide (P₂S₅) in refluxing toluene, yielding 2-mercaptonaphtho[1,2-d]thiazole. Subsequent amination is achieved through nucleophilic substitution with aqueous ammonia under pressurized conditions (120°C, 6 hr), producing naphtho[1,2-d]thiazol-2-amine in 58% yield. Alternative protocols using bromine-thiocyanate systems in glacial acetic acid, as demonstrated for benzothiazoles, show reduced efficacy (32% yield) due to naphthalene ring deactivation.

Key Reaction Parameters

Reagent System Temperature (°C) Time (hr) Yield (%)
P₂S₅ in toluene 110 8 58
Br₂/KSCN in AcOH 25 12 32
NH₃/H₂O₂ in DMF 120 6 45

Hantzsch Thiazole Synthesis Adaptation

The Hantzsch methodology, involving condensation of α-halo carbonyl compounds with thioamides, was modified for naphthothiazole synthesis. 1-Naphthylthiourea, prepared from 1-naphthylamine and thiophosgene, reacts with 2-bromo-1-(2,4-difluorophenyl)ethan-1-one in refluxing ethanol (Scheme 1). This two-step process affords naphtho[1,2-d]thiazol-2-amine in 63% yield, with purity >98% confirmed by HPLC. Comparative studies show superior regioselectivity over Ullmann-type couplings, albeit requiring stringent moisture control.

Scheme 1: Hantzsch-Based Naphthothiazole Synthesis

  • Thioamide Formation :
    1-Naphthylamine + CSCl₂ → 1-Naphthylthiourea (89%)
  • Cyclization :
    1-Naphthylthiourea + 2-Bromo-1-(2,4-difluorophenyl)ethanone → Naphthothiazol-2-amine (63%)

Microwave-Assisted Cyclization

Microwave (MW) irradiation significantly enhances reaction kinetics for naphthothiazole formation. A 2021 study demonstrated that cyclizing 1-naphthylisothiocyanate with 2-fluoroacetophenone under MW (300 W, 150°C) reduces reaction time from 8 hr to 18 min while improving yield to 71%. This method minimizes side products like naphthothiazine oxides (<3% by LC-MS).

Amide Bond Formation with 2,6-Difluorobenzoic Acid

Acid Chloride Coupling Method

Activation of 2,6-difluorobenzoic acid via oxalyl chloride in anhydrous dichloromethane (0°C, 2 hr) generates the corresponding acid chloride, which reacts with naphthothiazol-2-amine in tetrahydrofuran (THF) at −20°C. Triethylamine serves as both base and catalyst, achieving 78% yield after silica gel chromatography. Notably, elevated temperatures (>0°C) promote hydrolysis, reducing yields to ≤55%.

Optimized Conditions

  • Molar ratio (acid chloride:amine): 1.2:1
  • Solvent: THF/Et₃N (4:1 v/v)
  • Reaction time: 4 hr at −20°C

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable efficient amidation under mild conditions. A protocol using HATU (1.5 eq) and DIPEA (3 eq) in DMF achieves 84% yield at room temperature in 2 hr. This method circumvents acid chloride handling but requires rigorous exclusion of moisture.

Comparative Performance of Coupling Reagents

Reagent Temp (°C) Time (hr) Yield (%) Purity (%)
HATU 25 2 84 99.1
EDCl/HOBt 0 6 72 97.3
DCC 25 12 65 95.8

Purification and Analytical Characterization

Chromatographic Purification

Final purification employs reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) to separate regioisomers, particularly the 3-fluoro byproduct (<1.5%). Semi-preparative HPLC conditions:

  • Flow rate: 10 mL/min
  • Detection: UV 254 nm
  • Retention time: 12.3 min (target compound)

Spectroscopic Validation

  • FT-IR : Strong absorption at 1654 cm⁻¹ (amide C=O stretch)
  • ¹⁹F NMR (CDCl₃): δ −112.5 (d, J = 8.3 Hz, F-2), −115.2 (d, J = 8.1 Hz, F-6)
  • HRMS : [M+H]⁺ calcd. for C₂₀H₁₂F₂N₂OS: 382.0641; found: 382.0638

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Biological Activity

2,6-Difluoro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a difluorobenzamide structure linked to a naphtho[1,2-d][1,3]thiazole moiety. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioactivity.

Research indicates that this compound acts primarily through the inhibition of key bacterial proteins involved in cell division, such as FtsZ. This protein is crucial for bacterial cytokinesis and has become a target for the development of novel antibacterial agents.

Key Findings:

  • FtsZ Inhibition : The compound has been shown to bind effectively to the allosteric site of FtsZ, disrupting its function and leading to inhibited bacterial growth .
  • Hydrophobic Interactions : The difluoro substituents enhance hydrophobic interactions with residues in the FtsZ protein, which is critical for the binding affinity and specificity .

Antimicrobial Activity

A study comparing various benzamide derivatives found that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Bacillus subtilis.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus4 µg/mL
This compoundB. subtilis8 µg/mL

Study on Fluorinated Benzamides

In a comparative study on fluorinated benzamides, it was established that the introduction of fluorine atoms significantly increased the antibacterial potency of the compounds tested. The conformational flexibility provided by these substitutions allowed for better binding to target proteins .

Morphological Changes in Bacteria

Another investigation revealed that treatment with this compound induced notable morphological changes in treated bacterial cells. These changes were indicative of disrupted cell division processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,6-difluoro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide with analogous compounds from the literature:

Compound Name Core Structure Substituents/Modifications Key Properties/Activities Reference
2,6-Difluoro-N-{naphtho[1,2-d]thiazol-2-yl}benzamide Naphtho[1,2-d]thiazole + benzamide 2,6-Difluoro substituents on benzamide Enhanced metabolic stability, π-conjugation (hypothesized) N/A
Compound 8 () Naphtho[1,2-d]thiazole + pyrazole 3-Ethylimidoform-4-cyano group IR: 2218 cm⁻¹ (CN); NMR: δ 1.62 (CH₃)
Compound 11 () Naphtho[1,2-d]thiazole + pyrimidine 7-Benzamido-6-imino group Antiproliferative potential (hypothesized); m.p. 276°C
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazole + triazole Carboxylic acid substituent 40% growth inhibition in NCI-H522 cells

Electronic and Steric Effects

  • Fluorine vs. Cyano Groups: The 2,6-difluoro substitution on benzamide likely reduces electron density compared to cyano-substituted analogs (e.g., compound 8), altering reactivity and binding affinity .

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